1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, which can provide insights into the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at specific positions on the ring. For instance, the synthesis of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, a bioisostere of a carboxylic acid aldose reductase inhibitor, demonstrates the potential for creating potent biological inhibitors through careful manipulation of the pyrrole structure . Similarly, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through the coupling of acetylenic esters and α-amino acids suggests a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized using spectroscopic methods and quantum chemical calculations. For example, a combined experimental and quantum chemical study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into the molecular structure, spectroscopic properties, and stabilization energy of various intra- and intermolecular interactions . These findings can be extrapolated to understand the molecular structure of this compound.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including condensation, hydrogen bonding, and interactions with other molecules. For instance, the study of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid and its derivatives highlights the influence of hydrogen bonding on crystal packing . This information can be useful in predicting how this compound might react under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The experimental and calculated structural parameters of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester provide a basis for understanding the intermolecular interactions and crystal packing of similar compounds . Additionally, the synthesis and antimicrobial activity of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones suggest potential biological applications for pyrrole derivatives, which could extend to the compound of interest .
Scientific Research Applications
Biological Activity of Carboxylic Acids
Carboxylic acids derived from plants exhibit a range of bioactivities, such as antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship analysis reveals that the bioactivity of carboxylic acids is influenced by the number of hydroxyl groups and conjugated bonds, suggesting a potential area of application for 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in developing new bioactive compounds or pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).
Supramolecular Chemistry
Research on calixpyrrole scaffolds, which share structural similarities with pyrrole carboxylic acids, highlights their application in the self-assembly of supramolecular capsules. This suggests potential uses of this compound in designing novel supramolecular structures for applications in nanotechnology or materials science (Ballester, 2011).
Antioxidant Properties and Health Implications
The antioxidant properties of hydroxycinnamic acids, a category related to the compound , are well-documented, with implications for health and disease prevention. This suggests that this compound could have potential health benefits or applications in food preservation due to its structural features (Shahidi & Chandrasekara, 2010).
Novel Drug Synthesis
Levulinic acid, a key biomass-derived chemical, showcases the versatility of carboxylic acids in drug synthesis. Given its functional groups, this compound could similarly serve as a precursor or intermediate in synthesizing novel drugs, potentially reducing costs and environmental impact (Zhang et al., 2021).
Carboxylic Acid Bioisosteres in Medicinal Chemistry
The exploration of carboxylic acid bioisosteres in medicinal chemistry points to the innovative use of carboxylic acids and their derivatives in overcoming drug development challenges, such as toxicity and metabolic stability. This underscores the potential of this compound as a building block in drug discovery and development (Horgan & O’Sullivan, 2021).
Mechanism of Action
Target of Action
The primary target of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a significant role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .
Mode of Action
The compound interacts with its target, HPPD, leading to its inhibition . The inhibition of HPPD has different effects on plants and animals due to the enzyme’s diverse roles in these organisms .
Biochemical Pathways
The inhibition of HPPD affects the catabolism of tyrosine in animals and the cascade of photosynthesis in plants . In the context of plants, the shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds
Pharmacokinetics
Similar compounds, such as dhdk, a curcuminoid analogue, have been found to exhibit better anti-tumor activity, higher bioavailability, and superior stability than curcumin .
Result of Action
The primary result of the compound’s action is the inhibition of HPPD, which disrupts the catabolism of tyrosine in animals and the cascade of photosynthesis in plants
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature can affect the catalytic and structural stability of similar compounds . Additionally, glucose has been found to have a positive impact on the stability of similar compounds, slowing down the dynamics of inactivation over a wide range of pH and temperature and limiting enzyme aggregation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-hydroxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-7-12(13(16)17)9(2)14(8)10-3-5-11(15)6-4-10/h3-7,15H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBKIBCZAKZZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181924 | |
Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
876294-76-7 | |
Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876294-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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